Product packaging for 3-Bromophenyl trifluoromethanesulfonate(Cat. No.:CAS No. 66107-31-1)

3-Bromophenyl trifluoromethanesulfonate

Cat. No.: B2474234
CAS No.: 66107-31-1
M. Wt: 305.07
InChI Key: FWCGWAAVEIMOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Trifluoromethanesulfonate (B1224126) Esters as Versatile Synthetic Intermediates

The trifluoromethanesulfonate (CF₃SO₃⁻) group is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This high reactivity makes aryl triflates versatile synthetic intermediates, often used as substitutes for aryl halides in a multitude of chemical reactions. chemeurope.comacs.org

The most common method for preparing aryl triflates involves the reaction of a phenol (B47542) with triflic anhydride (B1165640) or other triflating agents like N-phenyltriflimide in the presence of a base. acs.org This accessibility allows for the straightforward conversion of widely available phenolic compounds into highly reactive substrates for synthesis.

Aryl triflates are particularly valued for their application in palladium- and nickel-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of reactions where aryl triflates serve as crucial electrophilic partners include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds with organoboron compounds. acs.orgorganic-chemistry.org

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. wikipedia.orgorganic-chemistry.org

Stille Coupling: For the formation of C-C bonds with organotin compounds. nih.gov

The ability to participate in these and other coupling reactions makes aryl triflates vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of the Research Landscape for Brominated Phenyl Trifluoromethanesulfonates

Brominated phenyl trifluoromethanesulfonates are a class of bifunctional compounds that possess two distinct reactive sites: a carbon-bromine (C-Br) bond and a carbon-triflate (C-OTf) bond. This dual reactivity is the cornerstone of their research landscape, which is predominantly focused on exploring and exploiting chemoselective reactions. The central research question is how to selectively activate one leaving group in the presence of the other to achieve sequential, controlled functionalization of the aromatic ring. nih.gov

The relative reactivity of the C-Br and C-OTf bonds in cross-coupling reactions is not fixed and can be influenced by several factors, including the choice of catalyst, ligands, additives, and solvent. nih.govresearchgate.net Research has shown that the typical reactivity order for cross-coupling reactions is I > Br > OTf > Cl. nih.gov However, this order can be inverted. For instance, in Stille couplings, the addition of lithium chloride (LiCl) can make the C-OTf bond more reactive than the C-Br bond. nih.gov Similarly, in certain palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can determine whether oxidative addition occurs preferentially at the C-Br or C-OTf bond. nih.govnih.gov

This tunable reactivity allows for the strategic, stepwise introduction of different substituents onto the same aromatic core. A bromophenyl triflate can first undergo a reaction at its more reactive site, leaving the second site intact for a subsequent, different coupling reaction. This approach is highly valuable for the efficient synthesis of complex, unsymmetrically substituted aromatic compounds that would be difficult to prepare otherwise.

Scope and Research Objectives for 3-Bromophenyl Trifluoromethanesulfonate Studies

The specific compound, this compound, serves as a key substrate in studies focused on the synthesis of polysubstituted aromatic molecules. Research objectives involving this compound are centered on its use as a versatile building block for creating more complex structures through controlled, sequential cross-coupling reactions.

A primary research application for this compound is as a starting material for further derivatization. For example, it has been used in the synthesis of 2,4-dinitro-5-bromophenyl triflate. nih.gov In this study, the aromatic ring of this compound was first subjected to a dinitration reaction. nih.gov The resulting dinitrated compound, which still contains both the bromo and triflate groups, then becomes an intermediate for subsequent palladium-catalyzed reactions. nih.gov

The overarching goal of such studies is to leverage the distinct reactivity of the two leaving groups. By transforming the aromatic core first (e.g., through nitration), researchers can create advanced intermediates. These intermediates can then be used in sequential coupling reactions where one leaving group (e.g., the bromine) is reacted under one set of conditions, followed by the reaction of the other leaving group (the triflate) under a different set of conditions. This strategy provides a powerful and flexible pathway for constructing complex molecules, such as pyrroloindoles, from a relatively simple, commercially available precursor. nih.gov

Detailed Research Findings: Chemoselectivity in Stille Coupling

The following table details research findings on the chemoselectivity of the Kosugi-Migita-Stille coupling reaction between various bromophenyl triflates and (ethenyl)tributyltin under different catalytic conditions. The data highlights how the choice of solvent and additives can direct the reaction to occur selectively at either the Carbon-Bromine (C-Br) bond or the Carbon-Triflate (C-OTf) bond.

SubstrateConditionsMajor Coupling SiteProduct Ratio (C-Br : C-OTf)Yield of Major Product
4-Bromophenyl triflatePd(PPh₃)₂Cl₂, Dioxane, RefluxC-Br>99 : 185%
4-Bromophenyl triflatePd(PPh₃)₂Cl₂, LiCl, DMF, 25°CC-OTf1 : >9981%
3-Bromophenyl triflatePd(PPh₃)₂Cl₂, Dioxane, RefluxC-Br>99 : 172%
3-Bromophenyl triflatePd(PPh₃)₂Cl₂, LiCl, DMF, 25°CC-OTf1 : >9977%
2-Bromophenyl triflatePd(PPh₃)₂Cl₂, Dioxane, RefluxC-Br>99 : 180%
2-Bromophenyl triflatePd(PPh₃)₂Cl₂, LiCl, DMF, 25°CC-OTf1 : >9970%

Data sourced from a study on the chemoselectivity of Kosugi-Migita-Stille coupling reactions. nih.gov The product ratios were determined from the crude mixture by ¹H NMR. Yields represent the pure major product after chromatography.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3O3S B2474234 3-Bromophenyl trifluoromethanesulfonate CAS No. 66107-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCGWAAVEIMOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Bromophenyl Trifluoromethanesulfonate

Role as an Excellent Leaving Group in Electrophilic and Nucleophilic Processes

The triflate moiety is recognized as one of the most effective leaving groups in organic synthesis. nih.gov Its ability to depart as a stable, non-nucleophilic anion facilitates reactions that might otherwise be sluggish or require harsh conditions. This reactivity extends to both nucleophilic and electrophilic processes, although its role in palladium-catalyzed cross-coupling reactions is most prominent for aryl triflates. ontosight.ainih.govmit.edu

While the triflate group is an excellent nucleofuge, traditional nucleophilic aromatic substitution (SₙAr) on an unactivated aryl ring, where the triflate is directly displaced by a nucleophile, is not a common reaction pathway. SₙAr reactions typically require the aromatic ring to be rendered electron-poor by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

For aryl triflates, reactions with nucleophiles can be complex. Studies have shown that nucleophilic attack may occur at the sulfonyl sulfur atom rather than the aromatic carbon, or, in the presence of strongly basic and hindered nucleophiles, can lead to the generation of benzyne (B1209423) intermediates. dtic.mil However, the primary utility of aryl triflates in substitution-type reactions is realized through transition metal catalysis, which operates via a different mechanistic manifold involving oxidative addition. acs.orgberkeley.edu The triflate group's primary role is to enable these catalytic cycles by serving as a reactive handle for the metal catalyst.

The exceptional leaving group ability of the triflate anion stems from its inherent stability, which is a result of two key electronic factors. wikipedia.orgpearson.com

Resonance Stabilization : The negative charge on the triflate anion is delocalized across the three oxygen atoms and the sulfur atom, effectively spreading the charge and increasing stability. wikipedia.org

Inductive Effect : The three highly electronegative fluorine atoms on the trifluoromethyl group exert a powerful electron-withdrawing inductive effect. pearson.com This effect pulls electron density away from the sulfonate core, further stabilizing the negative charge on the anion after it has departed from the substrate. wikipedia.orgpearson.com

The combination of these effects makes triflic acid a superacid, and consequently, its conjugate base, the triflate anion, is extremely weak and non-nucleophilic. wikipedia.org The departure of the triflate group is a heterolytic cleavage of the carbon-oxygen bond, where the triflate retains the pair of electrons from the bond. nih.gov In the context of Sₙ1-type reactions, this departure can be spontaneous if the resulting carbocation is stable. wikipedia.org However, for aryl systems, such a direct departure to form an aryl cation is highly unfavorable. Instead, the "activation" and departure of the triflate group from an aromatic ring like 3-bromophenyl trifluoromethanesulfonate (B1224126) are typically facilitated by the action of a transition metal catalyst in an oxidative addition step. researchgate.net

Oxidative Addition Reactions with Transition Metal Complexes

The oxidative addition of aryl triflates to low-valent transition metal complexes, particularly palladium(0), is a fundamental and often rate-determining step in numerous catalytic cross-coupling reactions, such as Suzuki, Heck, and amination reactions. wikipedia.orgacs.org This process transforms the inert C-O bond of the triflate into a reactive metal-carbon bond, enabling subsequent steps in the catalytic cycle.

Detailed kinetic studies on the oxidative addition of aryl triflates to palladium(0) complexes, such as Pd(BINAP)₂, have provided significant mechanistic insight. berkeley.eduacs.org The reaction kinetics are highly dependent on the concentrations of both the aryl triflate (ArOTf) and the phosphine (B1218219) ligand.

At low concentrations of the aryl triflate, the reaction rate is first-order in the palladium complex and the aryl triflate, but inverse first-order in the concentration of free BINAP ligand. berkeley.eduacs.orgresearchgate.net

At high concentrations of the aryl triflate, the reaction becomes zero-order with respect to the aryl triflate, and the rate is determined solely by the rate of BINAP dissociation from the Pd(BINAP)₂ complex. berkeley.eduacs.org

Dissociation of a ligand from the coordinatively saturated Pd(0) complex (e.g., Pd(BINAP)₂) to form a more reactive 14-electron species.

Oxidative addition of the aryl triflate to this unsaturated metal center.

Table 1: Kinetic Dependencies in the Oxidative Addition of Phenyl Triflate to Pd(BINAP)₂

Reactant Concentration Order in Pd(BINAP)₂ Order in Phenyl Triflate Order in Free BINAP Rate-Limiting Step
Low [PhOTf] 1 1 -1 Oxidative Addition
High [PhOTf] 1 0 -1 Ligand Dissociation

Data synthesized from kinetic studies. berkeley.eduacs.org

Furthermore, computational and experimental studies suggest that for aryl triflates, the oxidative addition step itself proceeds through a nucleophilic displacement mechanism (akin to an SₙAr reaction) at the bis-ligated Pd(PPh₃)₂ species, rather than a three-centered concerted pathway. chemrxiv.org The stability of the triflate anion and the inability of the oxygen atom to effectively donate electron density to the palladium center favor this displacement pathway. chemrxiv.org

The rate and efficiency of the oxidative addition of aryl triflates are profoundly influenced by the nature of the phosphine ligands on the palladium center and the specific reaction conditions employed.

Reaction Conditions : Solvent polarity and the presence of additives can have a significant impact. The rate of oxidative addition of aryl tosylates, a related sulfonate ester, was found to be faster in more polar solvents. berkeley.edu The addition of coordinating anions, such as halides, can accelerate the rate of oxidative addition of aryl triflates to certain palladium complexes. berkeley.edu This has been suggested to occur via the formation of a more nucleophilic anionic palladium complex that undergoes oxidative addition. berkeley.edu However, in other systems, such as the palladium-catalyzed amination of aryl triflates, the addition of halide ions was found to be unnecessary and even inhibitory. acs.orgberkeley.edu

The product of the oxidative addition of an aryl triflate to a palladium(0) complex is an aryl palladium(II) triflate species. acs.org These intermediates are often unstable and difficult to isolate. acs.org However, in the presence of coordinating ligands or solvents, stable cationic (σ-aryl)palladium(II) complexes can be formed and characterized. berkeley.eduacs.org

For example, the reaction of phenyl trifluoromethanesulfonate with Pd(BINAP)₂ in the presence of primary amines leads to the formation of stable, isolable cationic aryl palladium(II) complexes of the type [(BINAP)Pd(Ph)(H₂NR)]OTf. berkeley.eduacs.org The structure of one such complex has been confirmed by X-ray crystallography, providing definitive evidence for the formation of a Pd-C(aryl) bond. berkeley.eduresearchgate.net In coordinating solvents like DMF, the oxidative addition of phenyl triflate to Pd(PPh₃)₄ results in a cationic palladium complex stabilized by solvent coordination. acs.orgresearchgate.net The characterization of these complexes is typically achieved through techniques such as NMR spectroscopy, mass spectrometry, and conductivity measurements, which confirm their ionic nature and structure. researchgate.net The isolation and study of these complexes are crucial for elucidating the mechanisms of palladium-catalyzed cross-coupling reactions. berkeley.edu

Triflate Anion as a Nucleophile in Organic Transformations

The trifluoromethanesulfonate (triflate) anion (TfO⁻), renowned for its exceptional leaving group ability due to the resonance stabilization of its negative charge and the strong electron-withdrawing nature of the trifluoromethyl group, is not typically regarded as a potent nucleophile. researchgate.netresearchgate.net However, a significant body of research demonstrates its capacity to act as a nucleophile in a variety of organic transformations, participating in both stoichiometric and catalytic roles. nih.govias.ac.inmdpi.com This nucleophilic character, though often masked by the high reactivity of the resulting organic triflates, is crucial in understanding certain reaction mechanisms and in the development of new synthetic methodologies. ias.ac.inmdpi.com

The nucleophilicity of the triflate anion is context-dependent, often competing with other nucleophiles present in the reaction mixture or with intramolecular rearrangement pathways. nih.gov Its effectiveness as a nucleophile is influenced by factors such as the electrophilicity of the substrate, the solvent, and the nature of the counterion. nih.gov

One of the earliest recognized instances of triflate's nucleophilicity is in metathesis reactions, where organic halides react with silver triflate. The precipitation of the silver halide drives the formation of alkyl triflates. nih.gov Beyond this, the triflate anion can participate in a range of reactions including additions to unsaturated systems, ring-opening of strained rings, and substitution reactions at various electrophilic centers.

Table 1: Examples of the Triflate Anion as a Nucleophile

Electrophile/Substrate Reagent(s) Product(s) Yield (%) Ref.
1-Pentene Triflic Acid (in Hexane (B92381) at -78 °C) 2-Pentyl triflate, 3-Pentyl triflate 16:1 ratio nih.gov
1-Pentene Triflic Acid (in CDCl₃ at -62 °C) 2-Pentyl triflate, 3-Pentyl triflate 2.7:1 ratio nih.gov
Cyclohexene μ-oxo-bis-phenyliodonium triflate cis-1,2-ditriflate 50 nih.gov
1-Hexene PhI(OAc)₂ / Lithium triflate 1,2-ditrifloxyhexane 15 nih.gov
Tetrahydrofuran Triflic anhydride (B1165640) 1,4-ditrifloxybutane Not specified nih.gov

The nucleophilic attack of the triflate anion is a key step in the mechanism of various transformations. For instance, in certain hypervalent iodine-mediated reactions, the triflate anion attacks an alkyliodonium species to form α-keto triflates. nih.gov Similarly, the reaction of alkenes with Zefirov's reagent (μ-oxo-bis-phenyliodonium triflate) proceeds via an Sₙ2-like nucleophilic displacement of an iodonium (B1229267) ion by the triflate anion. nih.gov

The solvent plays a critical role in modulating the nucleophilic behavior of the triflate anion. In the addition of triflic acid to 1-pentene, a non-polar solvent like hexane favors the trapping of the initial carbocation by the triflate anion over a 1,2-hydride shift, leading to a higher regioselectivity compared to the reaction in a more polar solvent like chloroform-d. nih.gov

Rearrangement Reactions and Intermediates in Trifluoromethanesulfonic Acid Mediated Processes

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a superacid that serves as an exceptionally effective catalyst for a variety of rearrangement reactions in organic synthesis. uni-stuttgart.dewikipedia.org Its strong protonating ability facilitates the generation of carbocationic intermediates, which are central to many molecular rearrangements. The conjugate base, the triflate anion, is a very weak nucleophile, which prevents it from interfering with the desired rearrangement pathways by forming stable substitution products. uni-stuttgart.de This combination of high acidity and a non-nucleophilic counterion makes triflic acid a superior catalyst compared to traditional acids like sulfuric acid or aluminum chloride for many transformations, often allowing reactions to proceed under milder conditions and with higher selectivity. mdpi.comuni-stuttgart.de

Two prominent examples of rearrangement reactions catalyzed by triflic acid are the Fries rearrangement and the Pinacol rearrangement.

The Fries rearrangement involves the transformation of a phenolic ester into the corresponding ortho- and/or para-hydroxyaryl ketone. uni-stuttgart.denih.gov Triflic acid can catalyze this reaction, often with high efficiency and selectivity. The mechanism is believed to proceed through the formation of an acylium ion intermediate upon protonation and subsequent cleavage of the ester. This electrophilic acylium ion then undergoes an electrophilic aromatic substitution on the phenol (B47542) ring. The regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and the steric and electronic nature of the substrate. uni-stuttgart.de In some cases, the Fries rearrangement catalyzed by triflic acid has been shown to be reversible. uni-stuttgart.de

Table 2: Trifluoromethanesulfonic Acid-Catalyzed Fries Rearrangement of Phenyl Benzoates

Substituent (R) Substituent (R') Product (o-hydroxyaryl ketone) Yield (%) Phenol Yield (%) Decomposition Products (%) Ref.
H H 9 12 79 uni-stuttgart.de
CH₃ H 15 20 65 uni-stuttgart.de
C(CH₃)₃ H 25 25 50 uni-stuttgart.de

The Pinacol rearrangement is the acid-catalyzed 1,2-migration of a group in a 1,2-diol to form a ketone or an aldehyde. nih.govmasterorganicchemistry.com Triflic acid is an effective catalyst for this transformation, promoting the protonation of one of the hydroxyl groups, which then departs as water to generate a carbocation. richmond.edu This is followed by the migration of an adjacent alkyl or aryl group to the carbocationic center, a step driven by the formation of a more stable, resonance-stabilized oxonium ion. nih.gov The migratory aptitude of different groups (e.g., phenyl vs. methyl) and the stability of the intermediate carbocation play a crucial role in determining the reaction outcome. nih.gov Triflic acid has been shown to catalyze pinacol-type rearrangements, for example, in the reaction of α-hydroxy carbonyl compounds. richmond.edu

Other rearrangements, such as the Beckmann rearrangement , which converts an oxime into an amide, can also be promoted by triflic acid or its anhydride. wikipedia.org The mechanism involves the protonation or activation of the hydroxyl group of the oxime by the acid, facilitating the migration of the group anti to the leaving group. wikipedia.org

The intermediates in these triflic acid-mediated processes are typically highly reactive carbocations or acylium ions. The low nucleophilicity of the triflate anion is critical in allowing these intermediates to undergo rearrangement rather than being trapped by the counterion. This property distinguishes triflic acid from other strong acids and makes it a valuable tool for promoting complex molecular reorganizations.

Applications of 3 Bromophenyl Trifluoromethanesulfonate in Complex Organic Synthesis

Cross-Coupling Reactions

The differential reactivity of the carbon-bromine (C-Br) bond and the carbon-triflate (C-OTf) bond is the cornerstone of the utility of 3-bromophenyl trifluoromethanesulfonate (B1224126) in cross-coupling chemistry. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively activate one site over the other, enabling programmed synthesis of polysubstituted aromatic compounds.

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, is widely used with aryl halides and triflates. nih.govmdpi.com When using 3-bromophenyl trifluoromethanesulfonate, the reaction can be directed to occur at either the C-Br or C-OTf bond. Generally, the oxidative addition of a palladium(0) catalyst to the C-Br bond is faster and more facile than to the C-OTf bond. nih.gov This inherent reactivity difference allows for selective coupling with boronic acids at the bromine-substituted position while leaving the triflate group intact for subsequent transformations.

However, the choice of ligands and additives can modulate this selectivity. The use of specialized dialkylbiaryl phosphine (B1218219) ligands can facilitate the coupling at the more challenging C-OTf bond. nih.gov These strategic, sequential couplings are invaluable in the synthesis of complex biaryls and other conjugated systems.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

Coupling Site Catalyst/Ligand System Base Solvent Typical Outcome
C-Br Pd(PPh₃)₄ or PdCl₂(dppf) K₂CO₃, Cs₂CO₃ Toluene/H₂O, Dioxane High yield of coupling at the bromine position, triflate remains. organic-chemistry.org

| C-OTf | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ | Toluene, n-Butanol | Coupling occurs at the triflate position, often requiring more forcing conditions or specific ligands for hindered substrates. nih.gov |

This table presents generalized conditions; specific substrate combinations may require further optimization.

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound and an organic electrophile. wikipedia.org Similar to the Suzuki reaction, the chemoselectivity of the Stille coupling with this compound is highly dependent on the reaction conditions. nih.gov

Seminal work by Echavarren and Stille demonstrated that the choice of palladium catalyst and the presence of additives like lithium chloride (LiCl) can dramatically influence whether the coupling occurs at the C-Br or C-OTf bond. nih.gov Using a catalyst like bis(triphenylphosphine)palladium (B8599230) dichloride in a nonpolar solvent such as 1,4-dioxane (B91453) typically results in highly selective coupling at the C-Br bond. In contrast, using the same catalyst in the presence of excess LiCl in a polar aprotic solvent like DMF can switch the selectivity to favor coupling at the C-OTf bond. nih.govacs.org This tunability allows for a modular approach to synthesis.

Table 2: Condition-Dependent Chemoselectivity in Stille Coupling of Bromophenyl Triflates

Target Coupling Site Catalyst Additive Solvent Selectivity Outcome
C-Br Bond PdCl₂(PPh₃)₂ None 1,4-Dioxane (reflux) Highly selective for C-Br coupling. nih.gov

| C-OTf Bond | PdCl₂(PPh₃)₂ | 3 equiv. LiCl | DMF (24 °C) | Selective for C-OTf coupling. nih.gov |

Data derived from studies on isomeric bromophenyl triflates. nih.gov

While specific data on "benzophosphol-3-yl triflates" in direct relation to this compound is sparse, the principles of coupling boronic acids with aryl triflates are well-established and directly applicable. The triflate group is an excellent pseudohalide leaving group for Suzuki-Miyaura reactions. researchgate.net The coupling of an aryl boronic acid at the triflate position of this compound would typically be performed after an initial reaction at the more reactive C-Br site.

The success of this second coupling step relies on catalyst systems that are robust enough to activate the C-OTf bond. This often involves the use of electron-rich, bulky phosphine ligands. researchgate.netrsc.org The reaction is crucial for synthesizing tri-substituted benzene (B151609) rings where the substitution pattern is precisely controlled through sequential couplings.

Generation of Reactive Intermediates

Beyond its role as a stable substrate in cross-coupling, this compound can be conceptually linked to the generation of highly energetic and synthetically useful reactive intermediates, such as benzynes.

Benzynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two adjacent substituents, resulting in a strained "triple bond" within the ring. masterorganicchemistry.com One of the mildest and most common methods for generating benzynes involves the 1,2-elimination of 2-(trimethylsilyl)aryl triflates, triggered by a fluoride (B91410) source. nih.govgreyhoundchrom.com

To generate benzyne (B1209423) via an elimination mechanism, the leaving groups must be positioned ortho to each other. Therefore, this compound, with a meta relationship between the bromo and triflate groups, cannot directly form the simple 1,2-dehydrobenzene (benzyne) via a classical elimination pathway.

However, insights can be drawn from related ortho-substituted precursors. For instance, 2-bromophenylboronic esters have been utilized as aryne precursors where a palladium(0) catalyst facilitates the formation of a metal-bound aryne intermediate. acs.orgacs.org This transition-metal-mediated pathway differs from the classical elimination of silyl (B83357) triflates. While the 3-bromo isomer is not a direct precursor, its study contributes to the broader understanding of aryne chemistry, where regiochemical outcomes are dictated by the substitution pattern on the precursor ring. masterorganicchemistry.comacs.org

The primary role of compounds like aryl triflates in 1,3-dipolar cycloadditions is indirect, proceeding through the formation of benzyne. Once generated, benzyne is an exceptionally reactive and potent dipolarophile due to the high strain of its internal triple bond. nih.govfu-berlin.de It readily participates in Huisgen 1,3-dipolar cycloadditions with a wide variety of 1,3-dipoles. wikipedia.orgorganic-chemistry.org

This reaction, a concerted [4π + 2π] cycloaddition, provides rapid access to a diverse range of five-membered heterocyclic systems. nih.gov For example, a benzyne intermediate generated from a suitable precursor can be trapped in situ by 1,3-dipoles such as:

Azides (R-N₃): To form benzotriazoles. youtube.com

Nitrile Oxides (R-CNO): To form benzisoxazoles. youtube.com

Nitrile Imines (R-CN-NR'): To form indazoles (pyrazoles fused to a benzene ring). youtube.com

Therefore, while this compound itself is not a 1,3-dipole, the chemistry of related aryne precursors demonstrates a powerful two-step strategy: generation of the benzyne intermediate followed by its immediate trapping in a 1,3-dipolar cycloaddition to build complex heterocyclic frameworks.

Formation of Carbon-Heteroatom Bonds

The triflate moiety of this compound is exceptionally well-suited for participating in cross-coupling reactions to form carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. The high reactivity of the triflate group often allows these couplings to occur under milder conditions than those required for the corresponding aryl bromides. This enables a chemo-selective approach where the triflate group reacts while the bromide remains intact for subsequent functionalization.

Key carbon-heteroatom bond-forming reactions involving aryl triflates include:

Buchwald-Hartwig Amination (C-N bond formation): This palladium-catalyzed reaction couples the aryl triflate with a primary or secondary amine. It is one of the most powerful methods for constructing arylamine moieties, which are prevalent in biologically active molecules.

C-O Bond Formation: The coupling of aryl triflates with alcohols or phenols, typically under palladium or copper catalysis, provides access to diaryl ethers or alkyl aryl ethers. These structural motifs are present in numerous natural products and polymers.

C-S Bond Formation: Thiols can be coupled with aryl triflates using palladium catalysis to yield aryl thioethers. This transformation is crucial for the synthesis of various sulfur-containing compounds.

The table below summarizes typical conditions for these transformations, highlighting the versatility of the triflate group.

Bond FormedReaction NameTypical CatalystLigandBase
C-N Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Xantphos, BINAPCs₂CO₃, NaOt-Bu
C-O EtherificationPd(OAc)₂, CuIBrettPhos, JosiphosK₃PO₄, Cs₂CO₃
C-S ThioetherificationPd₂(dba)₃Xantphos, dppfK₂CO₃, NaOt-Bu

This table presents generalized conditions. Specific substrate combinations may require optimization.

Synthesis of Carbocyclic and Heterocyclic Structures

The dual functionality of this compound is particularly advantageous in the synthesis of complex carbocyclic and heterocyclic ring systems. The differential reactivity between the C-OTf and C-Br bonds allows for programmed, sequential cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the triflate position, followed by a Suzuki or Stille coupling at the bromide position. This stepwise approach provides precise control over the introduction of different substituents and the construction of the final ring structure.

This strategy has been employed in the synthesis of a variety of important structural cores. mdpi.com For example, a common synthetic sequence involves:

First Coupling: A palladium-catalyzed reaction (e.g., Suzuki, Stille, Sonogashira, or Heck reaction) is performed at the more reactive triflate position, leaving the bromide untouched.

Second Coupling/Cyclization: The remaining bromide is then used as a handle for a second, distinct coupling reaction, which can either add another substituent or trigger an intramolecular cyclization to form the desired ring.

This methodology is effective for creating fused polycyclic systems, including heteroacenes, which are of interest for applications in organic electronics. mdpi.com The triflic acid-induced intramolecular electrophilic cyclization of sulfoxides is another powerful method for forming certain classes of thienoacenes and other fused heterocyclic systems. mdpi.com

The following table illustrates a representative two-step coupling strategy for synthesizing a substituted carbocycle.

StepReaction TypeReactive SiteCoupling PartnerProduct
1 Sonogashira CouplingC-OTfTerminal Alkyne3-Bromo-1-(alkynyl)benzene
2 Suzuki CouplingC-BrArylboronic Acid3-(Aryl)-1-(alkynyl)benzene

Utilization in Multi-Step Organic Syntheses for Advanced Molecular Architectures

The capacity for selective, sequential functionalization makes this compound a key intermediate in multi-step syntheses aimed at creating advanced molecular architectures. Its utility extends to the assembly of complex natural products, tailored ligands for catalysis, and functional organic materials.

An illustrative synthetic plan capitalizing on this reagent could involve an initial carbon-carbon bond formation at the triflate site, followed by the formation of a carbon-heteroatom bond at the bromide site, and culminating in a final cyclization step to build a complex polycyclic structure. For example, the synthesis of certain thieno[3,2-b;4,5-b']-dithiophenes and related heteroacenes for organic electronics can be envisioned using building blocks derived from such ortho-functionalized aryl precursors. mdpi.com

A hypothetical multi-step synthesis of a complex heterocyclic system is outlined below:

StepTransformationReagents & ConditionsIntermediate/Product
1 Suzuki Coupling at C-OTfArylboronic acid, Pd(PPh₃)₄, Na₂CO₃3-Bromo-biphenyl derivative
2 Buchwald-Hartwig Amination at C-BrSubstituted amine, Pd₂(dba)₃, ligand, NaOt-BuN-substituted-3-aminobiphenyl derivative
3 Intramolecular CyclizationAcid or metal catalystFused heterocyclic system (e.g., carbazole)

This stepwise approach, enabled by the distinct reactivities of the triflate and bromo groups, provides a robust and flexible pathway for assembling complex molecules with a high degree of precision.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), which is instrumental in piecing together the molecular puzzle of 3-Bromophenyl trifluoromethanesulfonate (B1224126).

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromophenyl trifluoromethanesulfonate is characterized by signals in the aromatic region. The four protons on the benzene (B151609) ring are chemically non-equivalent and will therefore exhibit distinct resonances. The electron-withdrawing nature of both the bromine atom and the trifluoromethanesulfonate group deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene. The splitting pattern of these signals, governed by spin-spin coupling between adjacent protons, provides crucial information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers direct insight into the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are expected for each of the six carbons in the aromatic ring and the carbon of the trifluoromethyl group. bhu.ac.inoregonstate.edu The carbon atom attached to the bromine (C-Br) and the carbon atom bonded to the oxygen of the triflate group (C-O) will show characteristic chemical shifts influenced by the electronegativity of these substituents. The carbon of the trifluoromethyl group (CF₃) will also have a unique resonance, often appearing as a quartet due to coupling with the three fluorine atoms. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Aromatic Protons 7.0 - 8.0
¹³C Aromatic Carbons 110 - 150
¹³C C-Br ~122
¹³C C-OTf ~150
¹³C CF₃ ~118 (quartet)

Note: These are approximate values and can vary based on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is particularly valuable for analyzing fluorine-containing compounds like this compound. nih.gov The trifluoromethanesulfonate (triflate) group contains three equivalent fluorine atoms, which will give rise to a single, sharp signal in the ¹⁹F NMR spectrum. wiley-vch.de The chemical shift of this signal is highly characteristic of the triflate group and typically appears in a well-defined region of the spectrum, often around -73 to -79 ppm relative to a standard like CFCl₃. wiley-vch.de The presence of this distinct singlet provides unambiguous evidence for the trifluoromethyl group within the molecule.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₄BrF₃O₃S), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is particularly notable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and the (M+2) peak with an intensity ratio of approximately 1:1, providing strong evidence for the presence of a single bromine atom in the molecule.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₄BrF₃O₃S
Average Mass 305.064 Da
Monoisotopic Mass 303.901662 Da

Data sourced from ChemSpider. chemspider.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

C-Br Stretching: A band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, is indicative of the carbon-bromine bond.

S=O Stretching: The sulfonyl group (S=O) in the triflate moiety will exhibit strong, characteristic absorption bands in the region of 1420-1330 cm⁻¹ and 1210-1150 cm⁻¹.

C-F Stretching: Strong absorptions corresponding to the carbon-fluorine bonds of the trifluoromethyl group are expected in the range of 1350-1120 cm⁻¹.

C-O-S Stretching: The stretching vibrations of the C-O-S linkage will also produce characteristic peaks.

Aromatic C-H and C=C Stretching: The benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Analysis (e.g., of related triflate complexes or derivatives)

Studies on phenyl-substituted tribenzsilatranes and other triflate complexes reveal important structural features of the triflate group, such as the geometry around the sulfur atom and the orientation of the trifluoromethyl group. mdpi.com In the solid state, intermolecular interactions, such as hydrogen bonding and π-stacking, can influence the packing of the molecules in the crystal lattice. mdpi.com For instance, interactions involving the fluorine atoms of the triflate group can play a significant role in the crystal packing. mdpi.com Analysis of these related structures allows for a well-informed prediction of the solid-state conformation and intermolecular interactions of this compound.

Computational and Theoretical Studies on 3 Bromophenyl Trifluoromethanesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. nih.gov Such calculations for 3-Bromophenyl trifluoromethanesulfonate (B1224126) would provide critical insights into its behavior in chemical reactions. A comprehensive DFT study would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule, followed by calculations of various electronic descriptors.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netwuxiapptec.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For 3-Bromophenyl trifluoromethanesulfonate, this analysis would help predict its reactivity in various chemical transformations, such as cross-coupling reactions. However, specific calculated values for the HOMO-LUMO gap of this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net An MEP map for this compound would identify the most likely sites for chemical reactions to occur. For instance, it would visualize the electron-deficient areas around the sulfur atom of the triflate group and the electron-rich regions of the aromatic ring, providing a rationale for its observed reactivity. researchgate.net Without a dedicated study, a specific MEP map for this compound cannot be presented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer between donor (occupied) and acceptor (unoccupied) orbitals, quantifying the stability gained from these interactions. For this compound, NBO analysis could elucidate the nature of the carbon-bromine and sulfur-oxygen bonds, as well as the delocalization of electron density throughout the phenyl ring and the triflate group. This information is valuable for understanding the molecule's electronic structure and predicting its behavior. nih.gov Currently, there are no published NBO analysis data specific to this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step mechanisms of chemical reactions. cas.cn For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational studies can map out the entire reaction pathway, identifying intermediates and transition states. acs.org

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. acs.org Characterizing the geometry and energy of transition states is crucial for understanding reaction rates and selectivity. nih.gov For a reaction involving this compound, computational chemists would locate the transition state structures for key steps like oxidative addition and reductive elimination. The calculated energy of these transition states would provide a quantitative measure of the reaction's feasibility. Such specific data for this compound is not currently available.

Reaction Coordinate Analysis

Reaction coordinate analysis, often visualized as a potential energy surface, plots the energy of a system as it progresses from reactants to products. This analysis provides a complete energetic profile of a reaction, showing the relative energies of all reactants, intermediates, transition states, and products. acs.org For a reaction involving this compound, this would offer a comprehensive understanding of the reaction mechanism and help explain why certain products are formed over others. Without dedicated computational studies, a reaction coordinate diagram for any specific transformation of this compound cannot be constructed.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. However, specific computational studies predicting the complete spectroscopic profile of this compound are not extensively available in the peer-reviewed literature. Despite this, it is possible to predict the characteristic spectroscopic features of this molecule by analyzing the contributions of its constituent functional groups—the substituted benzene (B151609) ring and the trifluoromethanesulfonate (triflate) group—and comparing them with experimental data for analogous compounds.

The primary spectroscopic techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. The substitution pattern (1,3-disubstituted) will lead to a complex splitting pattern. The bromine atom and the triflate group will influence the chemical shifts of the aromatic protons through their inductive and resonance effects.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the bromine (C-Br) and the carbon attached to the oxygen of the triflate group (C-O) will have characteristic chemical shifts. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a key identifier for triflate-containing compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The typical chemical shift for a triflate group is around -73 to -79 ppm. wiley-vch.de

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the triflate group. The S=O stretching vibrations are particularly intense and typically appear in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹. The C-F stretching vibrations of the CF₃ group are also strong and are expected in the 1100-1200 cm⁻¹ region. Vibrations associated with the substituted benzene ring, such as C-H and C=C stretching, will also be present.

An interactive data table summarizing the predicted and typical experimental spectroscopic data for the functional groups in this compound is presented below.

Spectroscopic TechniqueFunctional GroupPredicted Chemical Shift / WavenumberTypical Experimental Range
¹H NMR Aromatic H7.0 - 8.0 ppm6.5 - 8.5 ppm
¹³C NMR Aromatic C110 - 155 ppm110 - 160 ppm
C-Br~122 ppm110 - 125 ppm
C-OTf~150 ppm145 - 155 ppm
CF₃~120 ppm (quartet)115 - 125 ppm (quartet)
¹⁹F NMR -O-SO₂-CF₃~ -75 ppm-73 to -79 ppm wiley-vch.de
IR Spectroscopy S=O stretch1420-1450 cm⁻¹, 1210-1240 cm⁻¹1400-1450 cm⁻¹, 1200-1250 cm⁻¹
C-F stretch1150-1200 cm⁻¹1100-1200 cm⁻¹
C-O stretch1050-1080 cm⁻¹1040-1100 cm⁻¹

Structure-Reactivity Relationship Investigations

The structure of this compound presents two key reactive sites for cross-coupling reactions: the carbon-bromine (C-Br) bond and the carbon-triflate (C-OTf) bond. The investigation of the structure-reactivity relationship of this molecule primarily revolves around the chemoselective activation of one of these sites over the other in metal-catalyzed reactions.

The reactivity of these two leaving groups is influenced by several factors, including the choice of metal catalyst, ligands, and reaction conditions. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-OTf bond. However, the triflate group is also an excellent leaving group, and its reactivity can be modulated. For instance, in the absence of strong ancillary ligands, palladium salts can show selectivity for C-OTf cleavage. nsf.gov

The electronic properties of the bromo and triflate substituents significantly influence the reactivity of the aromatic ring. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but makes the carbon atoms to which they are attached more susceptible to nucleophilic attack, as seen in the oxidative addition step of cross-coupling reactions. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.orglibretexts.org

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted benzene, where ρ is the reaction constant and σ is the substituent constant. wikipedia.org An electron-withdrawing substituent will have a positive σ value. researchgate.net

An interactive data table of the Hammett substituent constants for the bromo and triflate groups at the meta position is provided below.

SubstituentHammett Constant (σ_meta)
-Br+0.39
-OSO₂CF₃+0.52

The larger positive σ_meta value for the triflate group indicates that it is a stronger electron-withdrawing group through inductive effects than the bromo group at the meta position. This has implications for the reactivity of the molecule. For example, in reactions where the rate-determining step is sensitive to the electron density at the reaction center, such as the oxidative addition in many cross-coupling reactions, the triflate group's stronger electron-withdrawing nature can influence which site is more readily activated.

In the context of specific cross-coupling reactions:

Suzuki-Miyaura Coupling: In Suzuki-Miyaura couplings of bromoaryl triflates, selectivity can be ligand-dependent, though often a preference for C-Br cleavage is observed. researchgate.net However, under certain "ligand-free" conditions, selectivity for the C-OTf bond can be achieved. nsf.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be applied to both aryl bromides and aryl triflates. wikipedia.orgorganic-chemistry.org The choice of catalyst and ligands is crucial in determining the efficiency and selectivity of the reaction when both functional groups are present.

Q & A

Basic Question: What are the recommended safety protocols for handling 3-bromophenyl trifluoromethanesulfonate in laboratory settings?

Answer:

  • Eye Protection: Use OSHA-compliant chemical safety goggles or EN166-certified eyewear to prevent splashes .
  • Skin Protection: Wear inspected gloves (e.g., nitrile) and follow proper removal techniques to avoid contamination. Dispose of gloves immediately after use and wash hands thoroughly .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, as the compound is classified under hazardous category 4-3-III (flammable, irritant) .

Basic Question: How can researchers synthesize this compound with high purity (>95%)?

Answer:

  • Method: React 3-bromophenol with trifluoromethanesulfonic anhydride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Conditions: Use a stoichiometric base (e.g., pyridine) to scavenge protons, and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .
  • Purification: Isolate the product via flash chromatography (silica gel, gradient elution) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

Technique Key Data Reference
1H/13C-NMR Confirm substitution pattern (δ 7.4–7.8 ppm for aromatic protons; δ 120–140 ppm for CF3SO3 group) .
HPLC-MS Verify molecular ion peak at m/z 305.07 (C7H4BrF3O3S+) and assess purity .
FT-IR Identify sulfonate stretching vibrations (~1350–1200 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Question: How do electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Meta-Substitution Impact: The electron-withdrawing bromo group at the meta position enhances the electrophilicity of the triflate group, facilitating Suzuki-Miyaura couplings. Compare with para-substituted analogs (e.g., 4-bromophenyl triflate), where steric hindrance may reduce reactivity .
  • Mechanistic Insight: Density Functional Theory (DFT) studies suggest the meta-bromo group stabilizes transition states via resonance effects, lowering activation energy by ~5 kcal/mol compared to unsubstituted phenyl triflates .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for triflate-mediated arylations?

Answer:

  • Data Triangulation: Compare solvent polarity (e.g., THF vs. DMF) and catalyst systems (e.g., Pd(PPh3)4 vs. XPhos) across studies. For example, Pd/XPhos in toluene achieves 85% yield, while PdCl2 in DMF yields 60% due to competing side reactions .
  • Controlled Replicates: Perform kinetic studies under standardized conditions (fixed temperature, catalyst loading) to isolate variables. Use DOE (Design of Experiments) to identify critical factors .

Advanced Question: What strategies optimize the regioselectivity of this compound in nucleophilic aromatic substitutions?

Answer:

  • Kinetic vs. Thermodynamic Control:
    • Low Temperature (-78°C): Favors meta-substitution due to faster activation of the triflate group.
    • High Temperature (reflux): Thermodynamic control shifts selectivity toward para-products via reversible intermediates .
  • Directing Groups: Introduce transient ligands (e.g., -OMe) to steer nucleophilic attack, then remove post-reaction .

Advanced Question: How do solvent systems affect the stability of this compound during long-term storage?

Answer:

  • Stability Data:

    Solvent Decomposition Rate (25°C)
    Anhydrous DCM<2% over 6 months
    DMSO15% over 1 month (hydrolysis)
  • Recommendation: Store under argon in anhydrous dichloromethane at -20°C. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the triflate group .

Advanced Question: What computational methods are used to predict the reactivity of this compound in novel reaction pathways?

Answer:

  • DFT Calculations: Model transition states using Gaussian09 at the B3LYP/6-31G(d) level to predict activation barriers for SNAr or cross-coupling reactions .
  • MD Simulations: Simulate solvation effects in explicit solvent models (e.g., water, acetonitrile) to assess kinetic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.